Enzymatic Substrate Discrimination: 8-O-Methylrabelomycin vs. 8-O-Methyltetrangomycin Bound to Ketoreductase LugOII
Xiao et al. (2020) resolved co-crystal structures of the promiscuous ketoreductase LugOII in complex with either 8-O-methylrabelomycin or 8-O-methyltetrangomycin at 1.1 Å resolution [1]. Despite differing only by the presence (8-O-methylrabelomycin, C20H16O6) or absence (8-O-methyltetrangomycin, C20H16O5) of the C-6 hydroxyl group, the two ligands induced distinct conformational changes in the enzyme during substrate capture and release [1]. The 6-OH group of 8-O-methylrabelomycin forms specific hydrogen-bonding interactions within the active site that are geometrically impossible for the 6-deoxy analog, establishing that these two compounds are not functionally interchangeable as enzyme substrates despite their structural similarity.
| Evidence Dimension | Enzyme-ligand co-crystal structure resolution and conformational change upon substrate binding |
|---|---|
| Target Compound Data | 8-O-Methylrabelomycin (4) bound to LugOII: 1.1 Å resolution structure; induces specific conformational change involving Rossman fold rearrangement during substrate capture and release |
| Comparator Or Baseline | 8-O-Methyltetrangomycin (5) bound to LugOII: 1.1 Å resolution structure; distinct conformational change from that induced by 8-O-methylrabelomycin; apoenzyme structure also resolved as baseline |
| Quantified Difference | Two distinct ligand-bound conformations resolved at identical 1.1 Å resolution; C-6 hydroxyl presence vs. absence is the sole structural variable governing differential active-site geometry |
| Conditions | Recombinant LugOII protein; X-ray crystallography; ligands soaked into crystals; PDB deposition |
Why This Matters
Researchers studying angucycline tailoring enzymology or engineering biosynthetic pathways must use the correct C-6 hydroxylated substrate, as the deoxy analog yields a different enzyme conformation that may alter kinetic parameters or product outcome.
- [1] Xiao X, Elsayed SS, Wu C, van der Heul HU, Metsä-Ketelä M, Du C, Prota AE, Chen CC, Liu W, Guo RT, Abrahams JP, van Wezel GP. Functional and Structural Insights into a Novel Promiscuous Ketoreductase of the Lugdunomycin Biosynthetic Pathway. ACS Chem Biol. 2020 Sep 18;15(9):2529-2538. doi:10.1021/acschembio.0c00564. PMID: 32840360. View Source
